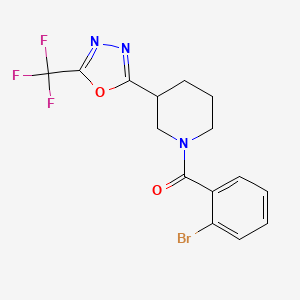
(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13BrF3N3O2 and its molecular weight is 404.187. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
Research on compounds structurally related to (2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone showcases a variety of synthesis and characterization techniques. For instance, Karthik et al. (2021) reported on the synthesis of a compound involving substitution reactions and characterized it using spectroscopic techniques and X-ray diffraction studies, highlighting the structural features and stability of the compound through thermal analysis and theoretical calculations (Karthik et al., 2021). Such studies are crucial for understanding the physical and chemical properties of novel compounds, including their thermal stability and molecular interactions.
Antimicrobial and Antiviral Activities
Another significant area of research focuses on the antimicrobial and antiviral properties of compounds with similar structural frameworks. Mallesha and Mohana (2014) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities, identifying compounds with promising antimicrobial properties (Mallesha & Mohana, 2014). Furthermore, Sharma et al. (2009) explored the antimicrobial and antiviral potential of benzimidazole analogues, offering insights into their application against specific fungal strains and viruses (Sharma et al., 2009). These studies contribute to the ongoing search for new therapeutic agents with effective antimicrobial and antiviral capabilities.
Molecular Interactions and Crystal Packing
The investigation of molecular interactions and crystal packing provides further insights into the potential applications of such compounds. Sharma et al. (2019) conducted a detailed analysis of crystal packing in a series of derivatives, focusing on the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019). This research highlights the importance of understanding molecular interactions for the design and development of compounds with desired physical and chemical properties.
Propiedades
IUPAC Name |
(2-bromophenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O2/c16-11-6-2-1-5-10(11)13(23)22-7-3-4-9(8-22)12-20-21-14(24-12)15(17,18)19/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUGSRZXHIFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

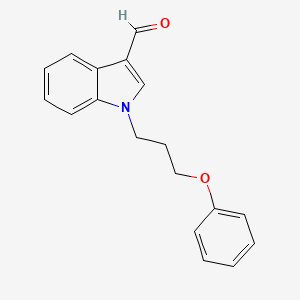

![N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2558569.png)
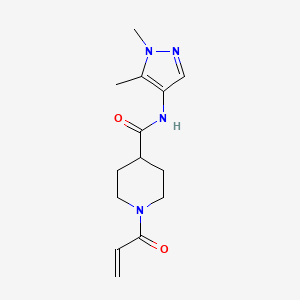
![N-butyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2558571.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558572.png)
![(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal](/img/structure/B2558573.png)
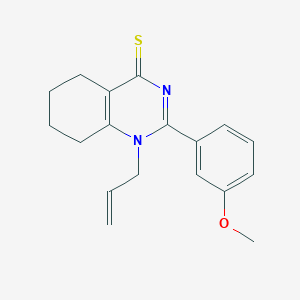
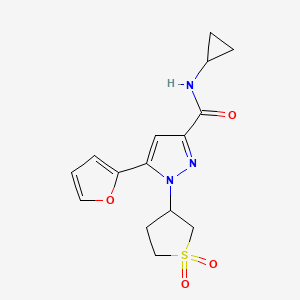
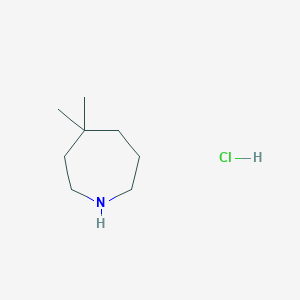
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2558580.png)
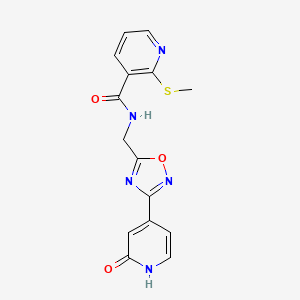
![N-[[4-[(3-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558586.png)
![4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2558589.png)